4-Methyl-6-phenyl-2H-pyranone

Medicinal Chemistry Organic Synthesis Neuroprotection

Researchers developing N-hydroxypyridone neuroprotective agents require the precise 4-methyl-6-phenyl substitution pattern for regioselective synthesis; generic pyranone analogs are chemically inadequate. This compound provides the exact scaffold, enabling construction of derivatives that protect astrocytes from H₂O₂-induced toxicity via improved mitochondrial function. • Directly yields validated N-hydroxypyridone pharmacophores. • Naturally derived from Scutellaria baicalensis; suitable as a reference standard. • High-purity material available for immediate procurement.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 4467-30-5
Cat. No. B149869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-phenyl-2H-pyranone
CAS4467-30-5
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC(=C1)C2=CC=CC=C2
InChIInChI=1S/C12H10O2/c1-9-7-11(14-12(13)8-9)10-5-3-2-4-6-10/h2-8H,1H3
InChIKeyAFUWPRQLOLYFDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-6-phenyl-2H-pyranone: Mitochondrial-Targeted Scaffold


4-Methyl-6-phenyl-2H-pyranone (CAS 4467-30-5), also known as 4-methyl-6-phenyl-2H-pyran-2-one, is a naturally derived α-pyrone compound classified under pyranones and derivatives [1]. It is isolated from the medicinal plant Scutellaria baicalensis Georgi (Huang Qin) . This compound serves as a critical synthetic precursor for generating N-hydroxypyridone derivatives, a class of molecules demonstrated to protect astrocytes against hydrogen peroxide (H₂O₂)-induced oxidative toxicity by improving mitochondrial functionality [2]. While the parent pyranone itself is not the final bioactive entity, its specific substitution pattern—a methyl group at the 4-position and a phenyl group at the 6-position—provides the essential chemical scaffold required for constructing the bioactive N-hydroxypyridone core.

Synthetic precursor for N-hydroxypyridone derivatives
Specific 4-methyl,6-phenyl substitution pattern required
Sourced from Scutellaria baicalensis

Why 4-Methyl-6-phenyl-2H-pyranone Is Irreplaceable


Procurement of 4-Methyl-6-phenyl-2H-pyranone specifically, as opposed to other commercially available pyranone derivatives or analogs, is scientifically mandated by the precise structural requirements of the target synthetic pathway. The compound's unique 4-methyl and 6-phenyl substitution pattern dictates the regioselectivity and chemical reactivity necessary for the successful construction of the N-hydroxypyridone pharmacophore [1]. Generic substitution with alternative 2H-pyran-2-one derivatives lacking this specific substitution pattern is not chemically equivalent and would fail to yield the validated N-hydroxypyridone derivatives shown to confer mitochondrial-mediated astrocyte protection [2]. Consequently, the biological data supporting downstream neuroprotective applications is intrinsically linked to the exact chemical structure of 4-Methyl-6-phenyl-2H-pyranone as the synthetic starting material.

Alternative 2H-pyran-2-ones lack the 4-methyl,6-phenyl pattern and may not yield the reported N-hydroxypyridone derivative.

Biological activity data (astrocyte protection, mitochondrial function) are specific to derivatives from this precursor; substitution may alter research outcomes and model interpretation.

4-Methyl-6-phenyl-2H-pyranone: Essential Precursor for Neuroprotection


Synthetic Utility for N-Hydroxypyridone Derivatives

The primary differentiation of 4-Methyl-6-phenyl-2H-pyranone lies in its proven utility as a precursor for a novel series of N-hydroxypyridone derivatives. While other 2H-pyran-2-one analogs may exist, the specific 4-methyl and 6-phenyl substitution is required for the synthetic route validated in the peer-reviewed literature [1]. The resulting N-hydroxypyridones, not the parent compound, are the bioactive agents. This establishes a critical procurement differentiator: only this specific pyranone is documented to lead to derivatives with the described mitochondrial protective phenotype.

Synthetic requirement
Class-level
4-Methyl-6-phenyl → N-hydroxypyridone
Other pyranones → may differ
Structure determines derivative identity
Based on published synthetic route
Medicinal Chemistry Organic Synthesis Neuroprotection

N-Hydroxypyridone-Mediated Astrocyte Protection

Derivatives synthesized from 4-Methyl-6-phenyl-2H-pyranone exhibit a direct, quantifiable protective effect on astrocytes. In an in vitro model of oxidative stress, a representative N-hydroxypyridone derivative (compound 11i from the study) demonstrated significant protection of primary rat astrocytes against 200 µM H₂O₂-induced toxicity, with an EC₅₀ value in the low micromolar range [1]. While the parent compound 4-Methyl-6-phenyl-2H-pyranone lacks intrinsic bioactivity in this assay, it is the indispensable building block required to access this level of quantified neuroprotection, a feature not associated with alternative pyranone scaffolds.

Derivative activity
Class-level
EC₅₀ ≈ 2.1 µM
Reported cytoprotection endpoint in astrocyte oxidative stress model
Parent pyranone inactive; derivative 11i
Oxidative Stress Astrocyte Biology Mitochondrial Function

Mitochondrial Protection in Stressed Astrocytes

The N-hydroxypyridone derivatives generated from 4-Methyl-6-phenyl-2H-pyranone act via a specific and measurable mechanism: the improvement of mitochondrial functionality. In astrocytes subjected to H₂O₂ stress, treatment with a representative derivative (11i) significantly restored mitochondrial membrane potential (MMP) and intracellular ATP levels, which were otherwise depleted by oxidative insult [1]. This mitochondrial-centric mechanism distinguishes the activity of this chemical series from other classes of cytoprotective agents and is fundamentally reliant on the use of the correct starting material, 4-Methyl-6-phenyl-2H-pyranone, in the synthetic process.

Mechanism
Class-level
Restored MMP and ATP levels in stressed astrocytes
Mitochondrial function improvement context
Mechanism specific to derivative series
Mitochondrial Bioenergetics Oxidative Phosphorylation Cellular Metabolism

4-Methyl-6-phenyl-2H-pyranone Applications


N-Hydroxypyridone Derivatives for Neurodegenerative Research

4-Methyl-6-phenyl-2H-pyranone is the optimal starting material for medicinal chemistry programs focused on synthesizing and optimizing N-hydroxypyridone-based compounds. This application is directly supported by evidence showing that derivatives of this specific scaffold protect astrocytes from H₂O₂-induced toxicity and improve mitochondrial function [1]. Research into neurodegenerative diseases such as Parkinson's and Alzheimer's, where astrocyte dysfunction and mitochondrial failure are implicated, represents a primary and validated application scenario.

Probe for Mitochondrial Dysfunction in Astrocytes

Researchers investigating the role of astrocytic mitochondria in neuroinflammation and oxidative stress can utilize 4-Methyl-6-phenyl-2H-pyranone as a key intermediate to generate chemical probes [1]. The resulting N-hydroxypyridone derivatives serve as valuable tools to dissect mitochondrial pathways and validate new therapeutic targets in cellular models of acute or chronic oxidative injury.

Analytical Standard for Natural Product Research

As a naturally occurring compound in Scutellaria baicalensis Georgi , 4-Methyl-6-phenyl-2H-pyranone can be procured as a high-purity reference standard. Its well-defined structure (IUPAC: 4-methyl-6-phenyl-2H-pyran-2-one) and CAS number make it suitable for use in the analytical chemistry and quality control of herbal extracts and traditional medicine formulations, ensuring batch-to-batch consistency and standardization.

Application
Selection Property
Validation Focus
Astrocyte oxidative stress model studies
Precursor for astrocyte-protective N-hydroxypyridones
Derivative synthesis and cytoprotection assay response
Mitochondrial dysfunction probe synthesis
Mitochondrial-targeted probe precursor
MMP and ATP restoration in astrocyte models
Natural product analytical standard
Authenticated Scutellaria baicalensis constituent
HPLC/UV purity and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-6-phenyl-2H-pyranone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.